Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C14H14BrNO4 |
|---|---|
Molecular Weight |
340.17 g/mol |
IUPAC Name |
ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3 |
InChI Key |
PTVBUPUOJTZFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)Br |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation
The quinoline core is typically synthesized via cyclization reactions involving aniline derivatives and acetylenic esters or related precursors. A catalytic one-pot synthesis method reported in patent WO2015198349A1 provides an efficient route:
- Reacting substituted aniline compounds with ethyl propynoate in the presence of formic acid and rhodium acetate catalyst.
- The reaction proceeds under nitrogen atmosphere, yielding 3-substituted quinoline carboxylates with yields exceeding 80%.
This approach is industrially feasible and cost-effective, providing a good base for further functionalization.
Introduction of Methoxy Groups
Methoxy substituents at positions 5 and 8 are generally introduced via starting materials bearing these groups or by methylation of hydroxyquinoline intermediates. The use of 5,8-dimethoxy-substituted aniline or hydroxyquinoline derivatives simplifies this step.
Halogenation (Bromination) at Position 4
Selective bromination at the 4-position of the quinoline ring is achieved through electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under controlled temperatures.
A related compound, ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate, is synthesized via chlorination of the hydroxyquinoline intermediate using phosphorus oxychloride (POCl₃) under reflux conditions. By analogy, bromination can be conducted under similar conditions with suitable brominating reagents.
Detailed Preparation Method from Literature and Patents
Stepwise Synthesis Example
Alternative Route via Hydroxyquinoline Intermediate
- Starting from ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate, halogenation with POCl₃ or phosphorus oxychloride under reflux converts the hydroxy group to a halogen (chlorine or bromine).
- Subsequent reduction or substitution steps may be applied to adjust substituents.
- Purification by silica gel chromatography with solvents such as ethyl acetate and hexane yields the target compound.
Reaction Conditions and Optimization
Analytical Data Supporting Preparation
- 1H NMR Spectroscopy confirms substitution patterns and purity.
- Mass Spectrometry (MS) verifies molecular weight (M+H)+ ~340 for ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate.
- Melting Point and HPLC analysis are used for quality control.
- Typical 1H NMR signals include aromatic protons (7.5–9.5 ppm), methoxy groups (~3.8 ppm), and ethyl ester protons (quartet around 4.5 ppm, triplet near 1.4 ppm).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Purification |
|---|---|---|---|---|---|
| One-pot Rhodium-catalyzed cyclization | 5,8-dimethoxyaniline + ethyl propynoate | Rhodium acetate, formic acid | Nitrogen atmosphere, reflux | >80% | Silica gel chromatography |
| Halogenation of hydroxyquinoline intermediate | Ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate | NBS or POCl₃ | Reflux 60–110°C, 0.5–3 h | 30–80% (optimized) | Chromatography (ethyl acetate/hexane) |
| Reduction and substitution steps | Chloro or bromoquinoline intermediates | Zinc powder, acetic acid (for reductions) | Heating at 65°C, 30 min | Moderate (30–70%) | Filtration, chromatography |
Research Findings and Industrial Relevance
- The one-pot catalytic synthesis provides a scalable, cost-effective route suitable for industrial production with recyclable catalysts and environmentally benign conditions.
- Selective bromination strategies ensure regioselectivity critical for biological activity.
- Purification techniques are optimized to yield high-purity compounds essential for medicinal chemistry applications.
- Stability and solubility considerations suggest storage in inert atmosphere and solvents like DMSO for prolonged shelf life.
Chemical Reactions Analysis
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens . Additionally, the compound can inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
| Compound Name | Molecular Formula | Substituents (Positions) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₄H₁₄BrNO₄ | Br (4), OMe (5,8), COOEt (3) | Planar quinoline core; strong π–π stacking |
| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | C₁₄H₁₄ClNO₄ | Cl (2), OMe (5,8), COOEt (3) | Dihedral angle of 1.75° between fused rings |
| Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate | C₁₄H₁₄ClNO₄ | Cl (4), OMe (6,8), COOEt (3) | Collision cross-section: 162.0 Ų (M+H⁺) |
| Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate | C₁₅H₁₃Br₄NO₄ | Br (5,8), Br₂CH (2), OMe (6,7) | Highly brominated; planar quinoline system |
| Ethyl 4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate | C₁₄H₁₅NO₅ | OH (4), OMe (5,8), COOEt (3) | Hydroxyl group enhances hydrogen bonding |
Key Observations :
- Substituent Position: Bromination at position 4 (target compound) vs. chlorination at position 2 (Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate) alters electronic distribution, affecting reactivity and intermolecular interactions. For example, the 4-bromo derivative exhibits stronger π–π stacking than the 2-chloro analog .
- Methoxy Group Positioning: Methoxy groups at 5,8 positions (target compound) vs. 6,7 positions (Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate) influence solubility due to steric and electronic effects .
Physicochemical Properties
- Melting Points: Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate (68°C) vs. The lower melting point of the chloro derivative may reflect weaker intermolecular forces compared to brominated analogs.
- Collision Cross-Section (CCS): Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate has a CCS of 162.0 Ų for [M+H]⁺, suggesting a compact molecular geometry due to methoxy groups at 6 and 8 positions .
Biological Activity
Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, which is renowned for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
This compound has the molecular formula and a molecular weight of approximately 340.17 g/mol. The presence of a bromine atom and two methoxy groups on the quinoline ring significantly influences its chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains. For instance:
- Bacterial Activity : Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has also shown antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.
The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Quinoline derivatives are frequently studied for their anticancer potential. This compound has been evaluated in various cancer cell lines, demonstrating significant antiproliferative effects. Key findings include:
- Cell Lines Tested : The compound was tested against multiple cancer types, including:
- Breast Cancer (MCF7) : Exhibited IC50 values indicating substantial inhibition of cell growth.
- Lung Cancer (H460) : Showed potent activity with IC50 values in the low micromolar range.
- Prostate Cancer (DU145) : Displayed moderate activity, suggesting potential for therapeutic use.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| MCF7 | 14.6 ± 3.9 | Significant inhibition observed |
| H460 | 4.9 ± 0.7 | Most potent inhibition |
| DU145 | 12.0 ± 1.6 | Moderate activity noted |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence indicates that it may cause cell cycle arrest at specific phases, further inhibiting cancer cell growth.
Case Studies
Recent studies have highlighted the potential applications of this compound in cancer therapy:
- A study involving in vivo models demonstrated that treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
